

# Perfluorooct-1-ene literature review and historical context

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## Compound of Interest

Compound Name: Perfluorooct-1-ene

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## Perfluorooct-1-ene: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

### Executive Summary

**Perfluorooct-1-ene**, a fully fluorinated eight-carbon alkene, represents a significant molecule within the broader class of per- and polyfluoroalkyl substances (PFAS). Its unique chemical and physical properties, derived from the high electronegativity and stability of the carbon-fluorine bond, have positioned it as a compound of interest in various scientific and industrial domains. This technical guide provides a comprehensive literature review of **perfluorooct-1-ene**, including its historical context, synthesis, physicochemical properties, and potential applications, with a particular focus on its relevance to the pharmaceutical and life sciences sectors. While specific data for **perfluorooct-1-ene** is limited in publicly accessible literature, this guide synthesizes available information and draws parallels from closely related perfluorinated alkenes to provide a thorough overview.

### Historical Context

The development of organofluorine chemistry dates back to the 19th century, with significant advancements occurring in the mid-20th century driven by the demand for new materials with exceptional properties. The initial synthesis of perfluorinated compounds was closely tied to the

development of fluorination technologies. While a specific, celebrated discovery of **perfluorooct-1-ene** is not prominently documented, its emergence is a logical progression within the systematic study of perfluoroalkenes. Early methods for producing these compounds included dehydrofluorination of hydrofluorocarbons and the pyrolysis of perfluoroalkanesulfonates. These foundational techniques paved the way for the synthesis and characterization of a wide range of perfluorinated molecules, including **perfluorooct-1-ene**.

## Synthesis of Perfluorooct-1-ene

The synthesis of **perfluorooct-1-ene** is primarily achieved through two main routes: the dehydroiodination of a perfluoroalkyl iodide precursor and the pyrolysis of a sodium perfluorononanoate salt.

### Dehydroiodination of 1-Iodoperfluorooctane

This common method for synthesizing terminal perfluoroalkenes involves the elimination of hydrogen iodide from a 1-iodoperfluoroalkane in the presence of a base.

Experimental Protocol:

- **Reactants:** 1-Iodoperfluorooctane ( $C_8F_{17}I$ ), Sodium Hydroxide (NaOH), and a suitable solvent such as ethanol or a mixture of water and a polar aprotic solvent.
- **Procedure:** 1-Iodoperfluorooctane is dissolved in the chosen solvent in a reaction vessel equipped with a stirrer and a condenser. A solution of sodium hydroxide is added dropwise to the stirred mixture at a controlled temperature, typically ranging from 60 to 80 °C. The reaction is monitored for completion using techniques like gas chromatography (GC) or  $^{19}F$  NMR spectroscopy.
- **Work-up:** Upon completion, the reaction mixture is cooled, and the product, **perfluorooct-1-ene**, is separated from the aqueous phase. The organic layer is washed with water to remove any remaining base and salt.
- **Purification:** The crude product is then purified by fractional distillation under reduced pressure to yield pure **perfluorooct-1-ene**.

### Pyrolysis of Sodium Perfluorononanoate

Another established method for the production of terminal perfluoroalkenes is the thermal decomposition of the sodium salt of a perfluorocarboxylic acid.

#### Experimental Protocol:

- **Reactant:** Sodium perfluorononanoate ( $\text{C}_8\text{F}_{17}\text{COONa}$ ).
- **Procedure:** Anhydrous sodium perfluorononanoate is placed in a pyrolysis apparatus, which typically consists of a tube furnace and a collection system for the volatile products. The salt is heated to a high temperature, generally in the range of 250-300 °C, under a vacuum or an inert atmosphere. The pyrolysis reaction leads to the decarboxylation of the salt and the formation of **perfluorooct-1-ene**.
- **Product Collection:** The gaseous **perfluorooct-1-ene** is passed through a cold trap (e.g., cooled with liquid nitrogen) to condense and collect the product.
- **Purification:** The collected product can be further purified by distillation.

## Chemical and Physical Properties

**Perfluorooct-1-ene** is a colorless, volatile liquid with properties characteristic of perfluorinated compounds, including high density, low surface tension, and chemical inertness. The following table summarizes its key quantitative data.

Property	Value	Reference
Molecular Formula	$\text{C}_8\text{F}_{16}$	--INVALID-LINK--
Molecular Weight	400.06 g/mol	--INVALID-LINK--
CAS Number	559-14-8	--INVALID-LINK--
Boiling Point	105 °C	--INVALID-LINK--
Density	1.658 g/cm <sup>3</sup> (predicted)	--INVALID-LINK--
Appearance	Colourless liquid	--INVALID-LINK--

## Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **perfluorooct-1-ene**. While a complete set of publicly available spectra for **perfluorooct-1-ene** is scarce, data for the closely related perfluorohex-1-ene can be used as a representative example for understanding the expected spectral features.

Spectroscopic Data (Representative: Perfluorohex-1-ene)	
<sup>19</sup> F NMR	The <sup>19</sup> F NMR spectrum is expected to be complex due to the various fluorine environments and their spin-spin coupling. Key signals would include those for the CF <sub>3</sub> group, the internal CF <sub>2</sub> groups, and the vinylic CF and CF <sub>2</sub> groups. Chemical shifts are typically reported relative to CFCl <sub>3</sub> .
<sup>13</sup> C NMR	The <sup>13</sup> C NMR spectrum will show signals for each unique carbon atom, with characteristic large one-bond and smaller long-range C-F coupling constants. The olefinic carbons will appear at distinct chemical shifts compared to the saturated carbons in the perfluoroalkyl chain.
Mass Spectrometry (MS)	The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern involving the loss of CF <sub>2</sub> and CF <sub>3</sub> fragments.
Infrared (IR) Spectroscopy	The IR spectrum is expected to show strong absorption bands in the region of 1100-1300 cm <sup>-1</sup> corresponding to C-F stretching vibrations. A characteristic C=C stretching vibration for the perfluoroalkene bond would also be present, typically around 1780 cm <sup>-1</sup> .

## Applications and Relevance to Drug Development

While specific applications of **perfluorooct-1-ene** in drug development are not widely documented, the unique properties of perfluorinated compounds, in general, make them valuable in the pharmaceutical industry.

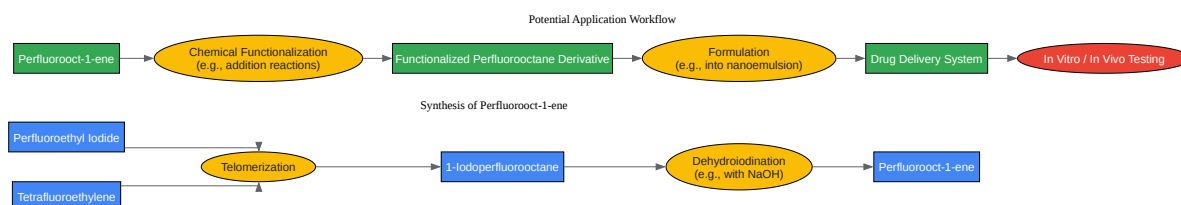
- **Drug Delivery:** Perfluorocarbons are known for their ability to form stable emulsions, which can be utilized as carriers for drug delivery.[1][2] These emulsions can enhance the solubility and bioavailability of poorly water-soluble drugs.
- **Medicinal Chemistry:** The incorporation of fluorine atoms into drug molecules can significantly alter their metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4][5] Perfluoroalkyl chains can be used to modify the pharmacokinetic properties of therapeutic agents.
- **Surface Modification:** The low surface energy of perfluorinated compounds makes them ideal for creating hydrophobic and oleophobic surfaces. This property is valuable in the development of medical devices and implants to reduce biofouling.

## Signaling Pathways and Biological Interactions

The biological effects of many per- and polyfluoroalkyl substances (PFAS) have been studied, with some compounds showing interactions with various biological signaling pathways. For instance, longer-chain perfluorinated compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) have been shown to activate nuclear receptors such as PPAR $\alpha$ . [2][5][6][7] However, there is a lack of specific studies on the interaction of **perfluorooct-1-ene** with biological signaling pathways. Given its structural similarity to other PFAS, it is plausible that it could interact with similar cellular targets, but further research is required to establish any specific biological activity.

## Experimental Workflows and Logical Relationships

The synthesis and application of **perfluorooct-1-ene** involve a series of logical steps, from the synthesis of the precursor to the final application.



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A logical workflow for the synthesis and potential application of **perfluorooct-1-ene**.

## Conclusion

**Perfluorooct-1-ene** is a fluorinated alkene with a range of potential applications stemming from its unique physicochemical properties. While detailed, publicly available research specifically on this compound is limited, this guide provides a comprehensive overview based on existing literature and knowledge of related perfluorinated compounds. Further research into the specific synthesis optimization, reaction chemistry, and biological interactions of **perfluorooct-1-ene** is warranted to fully explore its potential in drug development and other advanced scientific fields. The methodologies and data presented herein serve as a valuable resource for researchers and scientists working in the field of organofluorine chemistry.

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- To cite this document: BenchChem. [Perfluorooct-1-ene literature review and historical context]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1351128#perfluorooct-1-ene-literature-review-and-historical-context]

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